![molecular formula C14H20O4 B1397081 Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate CAS No. 1234846-98-0](/img/structure/B1397081.png)
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate is C14H20O4. This compound has a molecular weight of 252.31 g/mol. The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR.Scientific Research Applications
Improved Synthesis of Phytoalexins
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate plays a role in the improved synthesis of phytoalexins, specifically isoanigorufone, which are compounds produced by plants as a defense against pathogens. A study demonstrates the synthesis process of isoanigorufone, a phytoalexin exclusive to Musaceae, starting from a derivative of ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate, through a series of chemical reactions including Suzuki–Miyaura coupling and Friedel–Crafts acylation (Cano et al., 2013).
Enzyme-catalyzed Synthesis
In another study, the racemic form of ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, a structurally related compound, was used as a substrate in a multienzymatic procedure. This process facilitated the efficient synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids (Brem et al., 2010).
Dynamic Kinetic Resolution
A study focusing on dynamic kinetic resolution (DKR) details the multigram-scale synthesis of optically pure iso-dolaproine using a catalytic asymmetric hydrogenation process. The process started with a derivative similar to ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate (Lavergne et al., 2001).
Investigation of Polymorphism
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound with structural similarity, was investigated for its polymorphic forms using various spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Electroreductive Radical Cyclization
Research on the electroreductive intramolecular cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate, a compound structurally related to ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate, provided insights into catalytic reductions. This study proposed a mechanistic scheme for the formation of major products through radical intermediates (Esteves et al., 2005).
Stereoselective Bioreduction
Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a key chiral intermediate for a blockbuster antidepressant drug, was synthesized through the stereoselective bioreduction of a related ethyl 3-oxo-3-(2-thienyl) propanoate compound. This process was catalyzed by a specific reductase with excellent stereoselectivity (Ren et al., 2019).
Safety and Hazards
According to a safety data sheet, Ethyl 3-(4-hydroxyphenyl)propanoate should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . In case of contact, rinse immediately with plenty of water and seek medical attention if symptoms occur .
properties
IUPAC Name |
ethyl 3-(4-hydroxy-2-propan-2-yloxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-17-14(16)8-6-11-5-7-12(15)9-13(11)18-10(2)3/h5,7,9-10,15H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRFYDVNGTMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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